molecular formula C5H2Cl3NO B117793 3,5,6-Trichloro-2-pyridinol CAS No. 6515-38-4

3,5,6-Trichloro-2-pyridinol

Cat. No.: B117793
CAS No.: 6515-38-4
M. Wt: 198.43 g/mol
InChI Key: WCYYAQFQZQEUEN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,5,6-Trichloro-2-pyridinol (TCP) is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . It has been suggested that TCP has cytotoxic and endocrine-disrupting effects . The main target organ for chlorpyrifos, from which TCP is derived, is the nervous system .

Mode of Action

TCP has been found to be more toxic than chlorpyrifos for two mammalian cell lines (HEK293 and N2a) in in vitro assays . Both TCP and chlorpyrifos show a similar estrogenic activity, being between 2500 and 3000 times less estrogenic than 17β-estradiol .

Biochemical Pathways

The degradation of TCP has been studied with a strain of Micrococcus luteus, which was capable of degrading TCP . Two possible degradation pathways of TCP were proposed based on LC–MS analysis: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway .

Pharmacokinetics

The pharmacokinetics of TCP has been evaluated in rat saliva . Experimental results suggest that TCP partitioning from plasma to saliva in rats is relatively constant over a range of varying physiological conditions . The TCP concentration in saliva was highly correlated to the amount of unbound TCP in plasma .

Result of Action

The cytotoxic and estrogenic activity of TCP has been evaluated by in vitro assays, using two mammalian cell lines (HEK293 and N2a), and a recombinant yeast . Results indicate that TCP is more toxic than chlorpyrifos for the two cell lines assayed, being N2a cells more sensitive to both compounds .

Action Environment

TCP is a highly toxic and refractory residue of both the insecticide chlorpyrifos and the herbicide triclopyr . Due to its high solubility in water and long half-life, TCP is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency . Moreover, TCP has a high antibacterial activity owing to the existence of three chloride atoms on the pyridinol ring .

Biochemical Analysis

Biochemical Properties

3,5,6-Trichloro-2-pyridinol is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . It is produced by hydrolytic and photolytic mechanisms . The main mechanism of toxicity of this compound is the inhibition of acetylcholinesterase .

Cellular Effects

This compound has been found to be toxic to a variety of aquatic organisms, including luminescent marine bacteria Aliivibrio fischeri, freshwater unicellular alga Pseudokirchneriella subcapitata, and cladoceran Daphnia magna . It has been observed that the mixture of this compound and its parent compound chlorpyrifos is more toxic than the compounds tested separately .

Molecular Mechanism

The main mechanism of toxicity of this compound is the inhibition of acetylcholinesterase . This enzyme is present in all vertebrates and its inhibition can affect non-target species .

Temporal Effects in Laboratory Settings

The degradation of this compound has been studied with a novel strain Micrococcus luteus ML isolated from a stable TCP degrading microbiota . Strain ML was capable of degrading 61.6% of this compound (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under the optimal conditions .

Metabolic Pathways

The degradation of this compound involves two possible degradation pathways based on LC–MS analysis . Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in this compound biodegradation .

Transport and Distribution

This compound is more mobile than the parent molecule due to its higher water solubility . This suggests that it can be transported and distributed within cells and tissues more easily than its parent compound.

Properties

IUPAC Name

3,5,6-trichloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYYAQFQZQEUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37439-34-2 (hydrochloride salt)
Record name 3,5,6-Trichloro-2-pyridinol
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DSSTOX Substance ID

DTXSID7038317
Record name 3,5,6-Trichloro-2-pyridinol
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Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid, Solid
Record name 2(1H)-Pyridinone, 3,5,6-trichloro-
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Record name 3,5,6-Trichloro-2-pyridinol
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CAS No.

6515-38-4
Record name 3,5,6-Trichloro-2-pyridinol
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Record name 3,5,6-Trichloro-2-pyridinol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridinone, 3,5,6-trichloro-
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Record name 3,5,6-Trichloro-2-pyridinol
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Record name 3,5,6-trichloro-2-pyridone
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Record name 3,5,6-TRICHLORO-2-PYRIDINONE
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Record name 3,5,6-Trichloro-2-pyridinol
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Melting Point

208 - 209 °C
Record name 3,5,6-Trichloro-2-pyridinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,5,6-Trichloro-2-pyridinol?

A1: this compound has a molecular formula of C5H2Cl3NO and a molecular weight of 200.44 g/mol.

Q2: How is this compound typically quantified in biological and environmental samples?

A2: Several analytical methods have been developed for this compound quantification, with gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) being commonly employed. [, ] These methods typically involve extraction, derivatization, and separation steps. For instance, in one study, researchers extracted this compound from elm bark, litter, and soil using methanol under acidic conditions, followed by liquid-liquid partitioning cleanup, derivatization with diazomethane, and analysis using GC-ECD. [] Another study employed a semiautomated method for quantifying this compound in human urine using a laboratory robotics system for sample preparation, followed by extraction, derivatization, and analysis by GC-MS. []

Q3: What are some recent advancements in analytical techniques for this compound determination?

A3: More recently, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a sensitive and specific method for quantifying this compound in human urine. [, ] This method offers advantages such as reduced analysis time and enhanced sensitivity compared to traditional GC-based methods. Additionally, enzyme-linked immunosorbent assays (ELISAs) have been developed for rapid and sensitive detection of this compound in water samples. [, ]

Q4: How persistent is this compound in the environment?

A4: this compound exhibits varying persistence depending on environmental factors such as soil type, pH, and microbial activity. [, ] In one study, researchers observed that the degradation rate of this compound decreased with soil depth, with a half-life (DT50) ranging from 42 to 49 days in surface soils and 64 to 117 days in subsurface soils. [] This suggests that this compound can persist longer in deeper soil layers, potentially posing a risk to groundwater resources.

Q5: What are the potential pathways for biodegradation of this compound?

A5: Several bacterial and fungal strains have been identified that can degrade this compound. [, , , , ] One study, for instance, reported the isolation of a bacterial strain, Ochrobactrum sp. CPD-03, from a paddy field, which could degrade this compound in minimal salt medium. [] Genome analysis revealed the presence of genes encoding enzymes such as arylesterase, suggesting a potential pathway for this compound mineralization. Another study identified a gene cluster, dhpRIJK, in Ralstonia sp. strain T6 involved in this compound degradation. [] The enzyme DhpJ was found to transform a metabolite of this compound, 3,6-dihydroxypyridine-2,5-dione, further down the degradation pathway. These findings highlight the potential for bioremediation of this compound-contaminated environments.

Q6: What are the potential toxic effects of this compound?

A6: While generally considered less toxic than its parent compound chlorpyrifos, this compound has been shown to induce oxidative stress and DNA damage in earthworms (Eisenia fetida). [] In a study evaluating the toxicity of this compound in different soils, researchers observed that the compound induced excessive reactive oxygen species and caused DNA damage in earthworms, similar to chlorpyrifos. [] This suggests that this compound may pose ecological risks, particularly in soil ecosystems.

Q7: Can this compound be used as a biomarker of chlorpyrifos exposure?

A7: Yes, this compound is considered a specific and sensitive biomarker for assessing exposure to chlorpyrifos and chlorpyrifos-methyl. [, , , , , ] Numerous studies have employed the measurement of this compound levels in urine as an indicator of chlorpyrifos exposure in both occupational and environmental settings. [, , , , ] For example, a study investigating pesticide exposure among farmworkers in North Carolina found a high prevalence of detectable this compound levels in urine samples, highlighting the compound's utility as a biomarker for assessing pesticide exposure in agricultural workers. []

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